molecular formula C6H6Br2N2O2 B1611053 ethyl 4,5-dibromo-1H-imidazole-2-carboxylate CAS No. 74840-99-6

ethyl 4,5-dibromo-1H-imidazole-2-carboxylate

Cat. No.: B1611053
CAS No.: 74840-99-6
M. Wt: 297.93 g/mol
InChI Key: RAKBRBUOFBTKPC-UHFFFAOYSA-N
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Description

Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of two bromine atoms at positions 4 and 5, an ethyl ester group at position 2, and a hydrogen atom at position 1. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 4,5-dibromo-1H-imidazole-2-carboxylic acid with ethanol in the presence of a dehydrating agent under heating conditions. Another method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other halogens or functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as nickel and erbium triflate . The reaction conditions vary depending on the desired product but often involve heating and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate has several applications in scientific research due to its unique properties. It is used as a building block in the synthesis of various bioactive compounds, including antitumor agents and antimicrobial agents. In chemistry, it is used to study the reactivity and synthesis of imidazole derivatives. In biology and medicine, it is used to develop new therapeutic agents and to study the mechanisms of action of imidazole-based drugs. In industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4,5-dibromo-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms and the ester group play a crucial role in its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate can be compared with other similar compounds, such as:

    4,5-Dibromo-1H-imidazole-2-carboxylic acid: This compound lacks the ethyl ester group and has different reactivity and applications.

    4,5-Dichloro-1H-imidazole-2-carboxylate: This compound has chlorine atoms instead of bromine atoms, leading to different chemical properties and reactivity.

    4,5-Dibromo-1H-imidazole: This compound lacks the carboxylate group and has different applications in research and industry.

This compound is unique due to the presence of both bromine atoms and the ethyl ester group, which confer specific reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 4,5-dibromo-1H-imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2O2/c1-2-12-6(11)5-9-3(7)4(8)10-5/h2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKBRBUOFBTKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504958
Record name Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74840-99-6
Record name Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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